3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-
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Overview
Description
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- is a chemical compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol. This compound is known for its unique structural features, including a piperidinol ring substituted with a methyl group and a trimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable piperidine derivative in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines . Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidinol, 1,4-dimethyl-, cis-
- 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-
Uniqueness
Compared to similar compounds, 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- is unique due to its specific stereochemistry and the presence of the trimethoxyphenyl group.
Properties
IUPAC Name |
(3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNDUKLPNLAFW-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C=C2OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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